![molecular formula C6H7Cl B12546138 6-Chlorobicyclo[3.1.0]hex-5-ene CAS No. 142160-57-4](/img/structure/B12546138.png)
6-Chlorobicyclo[3.1.0]hex-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobicyclo[310]hex-5-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring with a chlorine atom attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobicyclo[3.1.0]hex-5-ene typically involves the reaction of ring-fused β-silylated-gem-dihalogenocyclopropanes with tetrabutylammonium fluoride in tetrahydrofuran solution. This reaction leads to the formation of halogenocyclopropenes, which can then undergo ring-expansion to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions and using efficient catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobicyclo[3.1.0]hex-5-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation can lead to the formation of epoxides or ketones, while substitution reactions can yield a variety of functionalized bicyclic compounds.
Scientific Research Applications
6-Chlorobicyclo[3.1.0]hex-5-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chlorobicyclo[3.1.0]hex-5-ene involves its ability to undergo ring-expansion and form reactive intermediates like carbenes. These intermediates can interact with various molecular targets and pathways, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the chlorine atom and the strain in the bicyclic structure .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.1.1]heptane: Similar in structure but with an additional carbon atom in the ring system.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a highly strained structure.
Uniqueness
6-Chlorobicyclo[31Its ability to form reactive intermediates like carbenes sets it apart from other similar compounds .
Properties
CAS No. |
142160-57-4 |
|---|---|
Molecular Formula |
C6H7Cl |
Molecular Weight |
114.57 g/mol |
IUPAC Name |
6-chlorobicyclo[3.1.0]hex-1(6)-ene |
InChI |
InChI=1S/C6H7Cl/c7-6-4-2-1-3-5(4)6/h4H,1-3H2 |
InChI Key |
BDVBZUJNTRVZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C2Cl)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


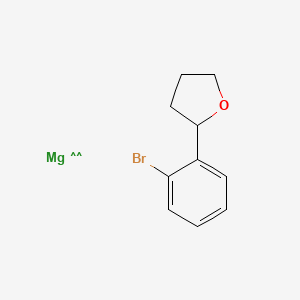

![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)
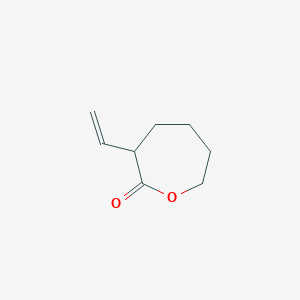
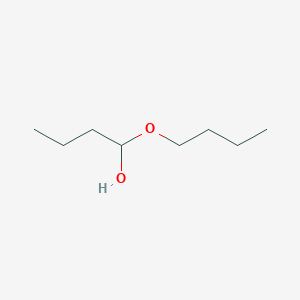
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
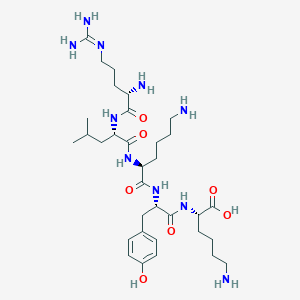
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


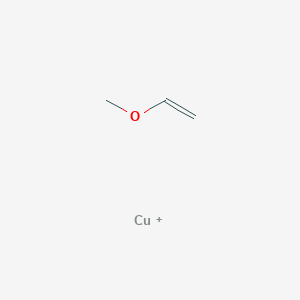
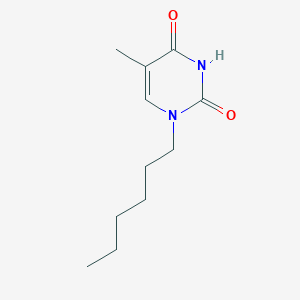
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)
